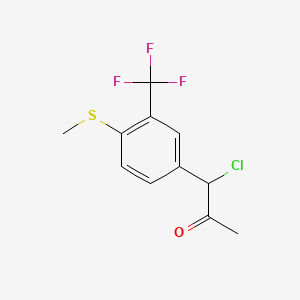
1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a nitrophenyl group
Vorbereitungsmethoden
The synthesis of 1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and 3-nitrobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Cyclohexane is reacted with 3-nitrobenzoyl chloride under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
1-(3-Nitrophenyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Contains a nitro group but lacks the cyclohexane ring, affecting its physical and chemical properties.
1-(4-Nitrophenyl)cyclohexane-1-carboxylic acid: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclohexane ring, a carboxylic acid group, and a nitrophenyl group, which imparts specific chemical and physical properties that are valuable in various research applications.
Eigenschaften
Molekularformel |
C13H15NO4 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
1-(3-nitrophenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H15NO4/c15-12(16)13(7-2-1-3-8-13)10-5-4-6-11(9-10)14(17)18/h4-6,9H,1-3,7-8H2,(H,15,16) |
InChI-Schlüssel |
NXKFPUMLHRUSKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


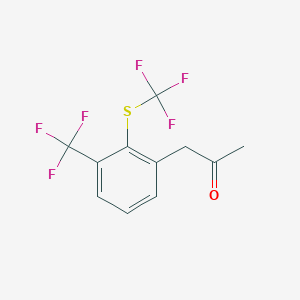
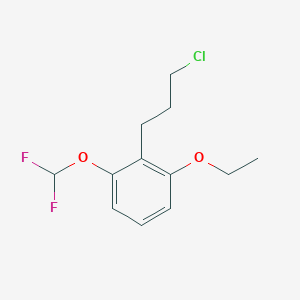
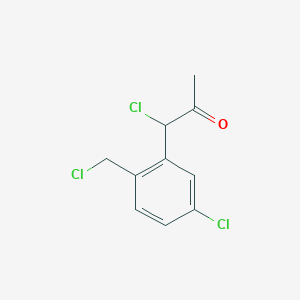
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14049754.png)
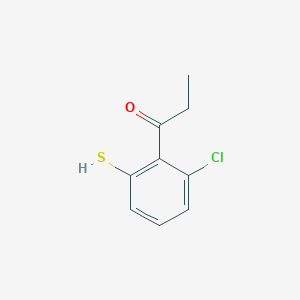
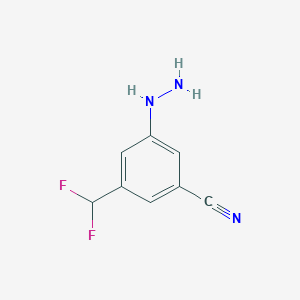
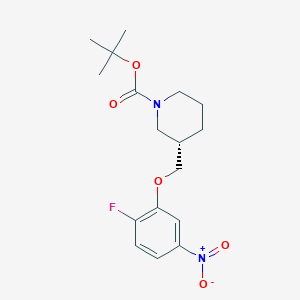


![5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14049811.png)


